N-(acid-PEG3)-N-bis(PEG3-azide) is a specialized chemical compound classified as a polyethylene glycol derivative. It features a branched structure with two terminal azide groups and one terminal carboxylic acid group, making it a versatile tool in bioconjugation and click chemistry applications. The compound is primarily utilized in research settings for its ability to facilitate the covalent attachment of biomolecules, enhancing their functionality and stability.
Source: This compound is commercially available from various suppliers, including BenchChem, Biopharma PEG, and Creative Biolabs, with a CAS number of 2182602-17-9 .
Classification: N-(acid-PEG3)-N-bis(PEG3-azide) falls under the category of bioconjugation linkers, specifically designed for applications in drug delivery systems, protein labeling, and other biochemical studies. Its functional groups allow it to engage in specific chemical reactions essential for creating stable conjugates.
The synthesis of N-(acid-PEG3)-N-bis(PEG3-azide) typically involves the reaction of polyethylene glycol derivatives with azide and carboxylic acid functionalities. The process can be summarized as follows:
The synthesis may also involve controlling reaction parameters such as temperature, pH, and concentration to optimize yield and minimize side reactions. Industrial production methods mirror laboratory techniques but are conducted on a larger scale with stringent quality controls .
The molecular structure of N-(acid-PEG3)-N-bis(PEG3-azide) is characterized by its branched architecture:
N-(acid-PEG3)-N-bis(PEG3-azide) participates in several key chemical reactions:
Reagents such as copper sulfate and sodium ascorbate are commonly used in CuAAC reactions, while coupling agents like EDC or DCC facilitate amide bond formation.
N-(acid-PEG3)-N-bis(PEG3-azide) functions primarily through its ability to form covalent bonds with biomolecules containing primary amines. The azide group is particularly reactive under copper-catalyzed conditions or strain-promoted cycloaddition scenarios.
The compound enhances solubility and biocompatibility due to its polyethylene glycol backbone, which can improve pharmacokinetic properties by reducing renal clearance and increasing circulation time . The formation of stable amide bonds allows for efficient conjugation without compromising the biological activity of the linked molecules.
The compound exhibits good solubility in aqueous solutions due to its hydrophilic polyethylene glycol chains. Its branched structure contributes to flexibility while maintaining a relatively small molecular size.
Key chemical properties include:
N-(acid-PEG3)-N-bis(PEG3-azide) has diverse applications in scientific research:
N-(acid-PEG3)-N-bis(PEG3-azide) (CAS 2182602-17-9) is a symmetrically branched polyethylene glycol (PEG) derivative characterized by a central tertiary nitrogen atom serving as a junction point for three distinct PEG₃ arms. Each "PEG₃" segment consists of three repeating ethylene oxide units (–CH₂CH₂O–), resulting in a well-defined molecular architecture. The compound’s structure features two arms terminated with azide (–N₃) functional groups and one arm ending in a carboxylic acid (–COOH), giving it the systematic IUPAC name: 3-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid [1] [4] [6].
Table 1: Structural Identifiers of N-(acid-PEG3)-N-bis(PEG3-azide)
Property | Value |
---|---|
CAS Number | 2182602-17-9 |
Molecular Formula | C₂₅H₄₉N₇O₁₁ |
Molecular Weight | 623.70 g/mol |
Purity Standards | ≥95% (Reagent Grade) |
Storage Conditions | -20°C (desiccated, dark) |
This compound belongs to the class of monodisperse PEG linkers, meaning it has a discrete molecular weight (623.70 g/mol) rather than a polydisperse mixture. The branched topology differentiates it from linear PEG analogs by enabling multivalent conjugation, which enhances binding avidity and reduces steric hindrance during chemical reactions [2] [5].
The terminal functionalities of N-(acid-PEG3)-N-bis(PEG3-azide) enable orthogonal bioconjugation strategies critical for complex molecule assembly:
Azide Groups (–N₃): These groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. These bioorthogonal processes form stable triazole linkages with alkyne-, dibenzocyclooctyne (DBCO)-, or bicyclononyne (BCN)-modified biomolecules under physiological conditions without side reactions [1] [3] [6].
Carboxylic Acid Group (–COOH): In the presence of activators like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), the acid forms amide bonds with primary amines (–NH₂). This allows covalent attachment to peptides, proteins, or amine-functionalized surfaces [4] [6].
Table 2: Functional Group Applications in Bioconjugation
Functional Group | Reaction Partners | Conjugation Product | Primary Applications |
---|---|---|---|
Azide (–N₃) | Alkynes, DBCO, BCN | Triazole linkage | PROTAC synthesis, nanoparticle labeling |
Carboxylic Acid (–COOH) | Primary amines | Amide bond | Protein PEGylation, surface immobilization |
This dual functionality permits sequential or simultaneous conjugation of three distinct molecules. For example:
The development of PEG linkers has progressed through three transformative phases, culminating in sophisticated architectures like N-(acid-PEG3)-N-bis(PEG3-azide):
First Generation (1970s–1990s): Pioneered by Frank Davis, initial PEGylation involved random conjugation of linear mPEG reagents (≤5 kDa) to lysine residues of proteins (e.g., pegademase bovine, Adagen®). These early linkers reduced immunogenicity and extended plasma half-life but often impaired bioactivity due to nonspecific modification [5] [9].
Second Generation (1990s–2010s): Advances introduced site-specific PEGylation using heterobifunctional PEGs (e.g., NHS-PEG-maleimide) and monodisperse oligomers. Branched PEGs (e.g., 40 kDa PEG in peginterferon alfa-2a) improved pharmacokinetics without compromising potency. The first heterobifunctional PEGs enabled controlled attachment at cysteine or glycosylation sites [5] [9].
Third Generation (2010s–Present): Focus shifted to multifunctional, cleavable, and precisely engineered linkers. Compounds like N-(acid-PEG3)-N-bis(PEG3-azide) exemplify this era, supporting complex applications:
Table 3: Milestones in PEG Linker Evolution
Timeframe | Innovation | Representative Drug/Technology | Impact |
---|---|---|---|
1977 | Random protein PEGylation | Adagen® (1990 approval) | Reduced immunogenicity; prolonged half-life |
1990s | Monodisperse PEG synthesis | PEG-Intron® (2001 approval) | Improved batch consistency |
2000s | Branched PEG architectures | Neulasta® (2002 approval) | Enhanced drug stability and solubility |
2010s–Present | Heteromultifunctional PEG linkers | PROTACs, mRNA-LNPs (COVID vaccines) | Enabled complex drug delivery systems |
The shift toward heteromultifunctional PEGs addresses limitations of early linear PEGs, such as poor stability, polydispersity, and limited conjugation sites. Modern derivatives like N-(acid-PEG3)-N-bis(PEG3-azide) reflect this precision engineering, enabling next-generation biotherapeutics [2] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7